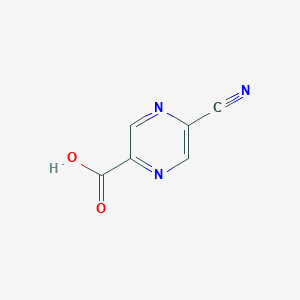

5-Cyanopyrazine-2-carboxylic acid

Descripción

Chemical Identity: 5-Cyanopyrazine-2-carboxylic acid (CAS: 1211533-09-3) is a pyrazine derivative with a cyano (-CN) group at position 5 and a carboxylic acid (-COOH) at position 2. Its molecular formula is C₆H₃N₃O₂, and it has a molecular weight of 149.11 g/mol . It is classified as a pyrazine-carboxylic acid derivative and is used in pharmaceutical and agrochemical research due to its reactive functional groups .

Propiedades

IUPAC Name |

5-cyanopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNLFBHQJKDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742139 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-09-3 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Cyanopyrazine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a cyano group and a carboxylic acid functional group. This unique structure contributes to its biological properties, enhancing its interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit significant antimicrobial properties. A study evaluated several substituted pyrazine derivatives for their in vitro activity against Mycobacterium tuberculosis and various fungal strains. Among these, certain derivatives showed promising results:

| Compound Name | MIC (µg/mL) against M. tuberculosis | MIC (µg/mL) against Trichophyton mentagrophytes |

|---|---|---|

| This compound | 6.25 | <1.95 |

| 5-Benzoylpyrazine-2-carbothioamide | 6.25 | 1.95 |

| 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide | 3.12 | <1.95 |

These results indicate that the presence of the carboxylic acid and cyano groups enhances the antimicrobial efficacy of the compound .

2. Antitumor Activity

The antiproliferative effects of this compound derivatives have also been explored against various cancer cell lines. A study reported that modifications to the pyrazine structure significantly influenced their IC50 values across different cell lines:

| Cell Line | Compound Name | IC50 (µM) |

|---|---|---|

| HeLa | This compound | 4.04 |

| A549 | This compound | 6.21 |

| MDA-MB-231 | This compound | 24.4 |

The presence of electron-donating groups such as -OH was found to enhance antiproliferative activity, indicating a structure-activity relationship (SAR) that favors certain substitutions .

3. Insulino-mimetic Activity

Recent studies have also investigated the insulino-mimetic properties of metal complexes formed with this compound. These complexes were shown to inhibit free fatty acid release from adipocytes, suggesting potential applications in diabetes management:

| Complex Name | Insulino-mimetic Activity (FFA Release Inhibition %) |

|---|---|

| VO(IV)–prz complex | 75% |

| Zn(II)–prz complex | 60% |

These findings highlight the potential of this compound in metabolic disorders .

Case Studies

Case Study: Antimycobacterial Activity

A comprehensive study on the antimycobacterial activity of various pyrazine derivatives included this compound as a key compound. The study utilized a series of structural modifications to evaluate their effects on activity against Mycobacterium tuberculosis. Results indicated that specific substitutions led to enhanced potency, particularly in compounds with hydrophobic groups .

Case Study: Anticancer Properties

Another significant investigation focused on the anticancer properties of pyrazine derivatives, where this compound was tested against multiple cancer cell lines. The study concluded that compounds with additional hydroxyl or halogen substituents exhibited lower IC50 values, indicating higher efficacy in inhibiting tumor growth .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Cyanopyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting different biological pathways.

Synthesis of Antituberculosis Agents

One prominent application is in the synthesis of pyrazinamide, an antituberculosis medication. The compound acts as a precursor, facilitating the production of pyrazinamide derivatives that enhance efficacy against Mycobacterium tuberculosis. Research indicates that modifications to the pyrazine ring can lead to improved pharmacological properties, making this compound a valuable building block in this context .

Herbicidal Properties

Recent studies have explored the herbicidal potential of this compound analogs. These compounds exhibit significant activity against various weeds, including barnyardgrass and yellow nutsedge. For instance, analogs applied post-emergence demonstrated control rates between 71% and 95%, indicating their potential as effective herbicides with minimal impact on crop species like soybean and sweet corn .

Agricultural Applications

The compound's role extends beyond pharmaceuticals into agricultural applications, particularly in crop management and pest control.

Crop Protection

The herbicidal activity of this compound derivatives suggests their use in integrated pest management strategies. The mechanism by which these compounds exert their effects may involve disruption of key biosynthetic pathways related to plant growth regulation, although specific targets remain to be elucidated .

Development of Novel Herbicides

Research into the structure-activity relationship (SAR) of this compound has led to the identification of new herbicides with unique modes of action. These include targeting pathways involved in nicotinamide adenine dinucleotide (NAD) biosynthesis, which could provide new avenues for controlling resistant weed species .

Interaction with Biological Targets

In pharmaceutical contexts, compounds derived from this compound may interact with specific enzymes or receptors involved in disease processes. For example, its derivatives have shown potential as allosteric enhancers at adenosine receptors, which could lead to novel therapeutic strategies .

Pyrazinamide Derivatives

A study highlighted the synthesis of various pyrazinamide derivatives from this compound, demonstrating enhanced activity against drug-resistant strains of Mycobacterium tuberculosis compared to standard treatments . This underscores the compound's significance in addressing global health challenges.

Herbicide Efficacy Trials

Field trials conducted on the efficacy of this compound analogs revealed their effectiveness in controlling problematic weed species while maintaining crop safety. The trials indicated that these compounds could serve as alternatives to conventional herbicides, which are often associated with environmental concerns .

Comparación Con Compuestos Similares

5-Chloropyrazine-2-carboxylic Acid

- Structure : Chlorine (-Cl) substituent at position 3.

- Molecular Formula : C₅H₃ClN₂O₂.

- Key Data: Similarity score to 5-cyano analog: 0.91 . Synthesis: Produced via hydrolysis of methyl 5-chloropyrazine-2-carboxylate (39% yield) . Applications: Intermediate in herbicide development, as shown in weed control studies .

- Lower molecular weight (154.55 g/mol) compared to the cyano analog (149.11 g/mol).

5-Methylpyrazine-2-carboxylic Acid

- Structure : Methyl (-CH₃) substituent at position 5.

- Molecular Formula : C₆H₆N₂O₂.

- Key Data :

- Comparison: The -CH₃ group increases steric hindrance but reduces polarity compared to -CN. Likely less reactive in cross-coupling reactions compared to the cyano derivative.

5-Acetylpyrazine-2-carboxylic Acid

- Structure : Acetyl (-COCH₃) substituent at position 5.

- Molecular Formula : C₇H₆N₂O₃.

- Key Data: Molecular Weight: 166.14 g/mol; CAS: 118543-96-7 . Applications: Potential use in coordination chemistry due to the ketone and carboxylic acid functional groups.

- Comparison :

- The acetyl group introduces additional hydrogen-bonding capacity but may reduce thermal stability compared to -CN.

4-(Difluoromethyl)picolinic Acid

- Structure : Difluoromethyl (-CF₂H) substituent on a pyridine ring.

- Molecular Formula: C₇H₅F₂NO₂.

- Key Data: Similarity score to 5-cyano analog: 0.51 . Applications: Herbicidal activity, though structurally distinct from pyrazine derivatives.

- Comparison :

- The pyridine ring differs electronically from pyrazine, altering reactivity in metal-catalyzed reactions.

Q & A

Q. What are the common synthetic routes for preparing 5-Cyanopyrazine-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves functionalization of pyrazine derivatives. For example, chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide (NCS) generates reactive intermediates, followed by hydrolysis of nitrile groups to carboxylic acids . Key intermediates (e.g., methyl esters) are characterized via 1H/13C NMR to confirm regioselectivity and purity. FT-IR can validate carboxylic acid formation by detecting O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. How can solubility challenges for this compound in biological assays be addressed?

- Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO (50 mg/mL). For in vivo studies, prepare stock solutions in DMSO, then dilute with co-solvents:

- Option 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (clear solution ≥2.5 mg/mL) .

- Option 2: 10% DMSO + 90% SBE-β-CD in saline (prevents precipitation) . Monitor stability using HPLC to detect degradation under storage conditions (-80°C for long-term) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- FT-IR: Identifies functional groups (e.g., -COOH, C≡N) via characteristic absorption bands .

- NMR: 1H NMR confirms substitution patterns on the pyrazine ring (e.g., chemical shifts for aromatic protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₆H₃N₃O₂: 149.0221) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) simulations calculate:

- HOMO-LUMO gaps to assess electron transfer potential (e.g., narrow gaps suggest high reactivity in redox reactions) .

- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., charge delocalization between the cyano and carboxylic groups) .

- Molecular Electrostatic Potential (MESP) maps reveal nucleophilic/electrophilic sites, guiding derivatization strategies for drug design .

Q. What strategies resolve contradictions between experimental and computational data on tautomeric equilibria or regioselectivity?

- Methodological Answer: Discrepancies often arise in tautomer stability predictions. Validate computational models by:

Q. How can this compound be incorporated into metal-organic frameworks (MOFs) or coordination complexes?

- Methodological Answer: The carboxylic acid group acts as a ligand for metal ions. For example:

- Synthesize europium(III) complexes by refluxing with EuCl₃ and phenanthroline in ethanol/water (1:1), followed by crystallization .

- Characterize MOFs using PXRD to confirm crystallinity and BET analysis for surface area quantification . Adjust pH during synthesis to optimize ligand deprotonation and metal binding .

Q. What are the best practices for analyzing stability under physiological conditions?

- Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Cyclic Voltammetry (CV): Assess redox stability by scanning potentials from -1.5 to +1.5 V (vs. Ag/AgCl). Sharp oxidation/reduction peaks indicate instability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the nitrile group’s hydrolytic stability in acidic/basic conditions?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.